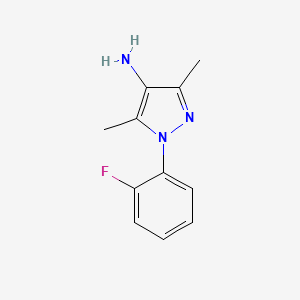

1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-7-11(13)8(2)15(14-7)10-6-4-3-5-9(10)12/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCPNLJBTZZTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Primary aromatic amine (e.g., 2-fluoroaniline), 2,4-pentanedione (1.10 equiv), O-(4-nitrobenzoyl)hydroxylamine (1.50 equiv), DMF solvent | Combine reagents in a sealed vial with stirring |

| 2 | Heat at 85 °C for 1.5 hours | Promotes cyclization and formation of pyrazole ring |

| 3 | Workup A: Pour reaction mixture into 1 M NaOH, extract with dichloromethane (DCM), wash organic layer with brine, dry over MgSO4 | Removes impurities and isolates crude product |

| 4 | Purification by column chromatography (silica gel, hexane-ethyl acetate gradient) | Yields purified N-aryl pyrazole |

This method has been successfully applied to synthesize various 3,5-dimethyl-1H-pyrazoles substituted with different N-aryl groups, including fluorinated phenyl rings. The use of 2-fluoroaniline as the amine component allows direct incorporation of the 2-fluorophenyl group at the N-1 position of the pyrazole ring.

Reaction Scheme Summary

$$

\text{2-fluoroaniline} + \text{2,4-pentanedione} + \text{O-(4-nitrobenzoyl)hydroxylamine} \xrightarrow[\text{DMF}]{85^\circ C, 1.5 h} \text{1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine}

$$

Yields and Purity

- Typical isolated yields for analogous compounds range from 38% to 44% under these conditions.

- Purification via silica gel chromatography affords the compound as a yellowish oil or solid, depending on substituents.

- Analytical data such as ^1H NMR, ^13C NMR, HRMS, and IR confirm the structure and purity.

Alternative Synthetic Routes

While the direct amine-diketone condensation method is efficient, other potential routes might include:

- Stepwise synthesis involving formation of 3,5-dimethylpyrazole followed by N-arylation using 2-fluorophenyl halides under palladium-catalyzed Buchwald-Hartwig amination conditions.

- Functionalization of preformed pyrazole cores via electrophilic aromatic substitution or nucleophilic aromatic substitution to introduce the 2-fluorophenyl group.

- Use of substituted hydrazines or hydrazone intermediates to construct the pyrazole ring with desired substituents.

However, these methods tend to be more laborious, require multiple steps, and may have lower overall yields compared to the direct condensation approach.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | 2-fluoroaniline, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 85 °C |

| Reaction Time | 1.5 hours |

| Workup | Base quench (1 M NaOH), extraction with DCM, brine wash, drying |

| Purification | Silica gel column chromatography (hexane-ethyl acetate gradient) |

| Yield Range | 38–44% (for related N-aryl pyrazoles) |

| Characterization | ^1H NMR, ^13C NMR, HRMS, IR spectroscopy |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The compound's mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in preclinical studies. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Agrochemical Applications

Pesticide Development

The compound is also being explored for its potential use in agrochemicals, particularly as a pesticide. Its structural characteristics allow for the development of new formulations that can effectively target pests while minimizing environmental impact. Studies have shown that derivatives of this pyrazole compound exhibit high insecticidal activity against common agricultural pests .

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated as a building block for novel polymers. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymeric materials. Research is ongoing to synthesize copolymers incorporating this compound to evaluate their performance in various applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrazole derivatives with structural similarities to the target compound vary primarily in substituent positions, halogen types (F, Cl), and the presence of benzyl vs. phenyl groups. Below is a detailed comparison:

Key Observations :

- Halogen Effects : Fluorine’s electronegativity improves metabolic stability compared to chlorine, but chlorinated analogs (e.g., ) may exhibit higher lipophilicity.

- Dual Halogenation : Compounds like C₁₂H₁₃ClFN₃ demonstrate how combined halogenation can fine-tune electronic properties for target binding.

Physicochemical Properties :

- Molecular Weight : The target compound (205.23) is lighter than benzyl-substituted analogs (e.g., 219.23 in ), favoring better bioavailability.

- Solubility : Fluorine’s inductive effect increases polarity compared to chlorinated derivatives (e.g., 235.71 in ), but the absence of a benzyl linker may reduce hydrophobicity.

Biological Activity

1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, with the CAS number 1153040-55-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorobenzene moiety and a dimethyl-substituted pyrazole ring. The exploration of its biological activity encompasses various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C11H12FN3

- Molecular Weight : 205.23 g/mol

- CAS Number : 1153040-55-1

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. In vitro tests have shown promising results against several pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values reported in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : This compound also showed effectiveness in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied, with several compounds exhibiting significant inhibitory effects on cyclooxygenase (COX) enzymes.

Research Insights:

- Compounds similar to this compound have been reported to inhibit COX-1 and COX-2 with IC50 values significantly lower than standard anti-inflammatory drugs such as diclofenac .

- Notably, some derivatives exhibited selectivity indices indicating superior efficacy over traditional NSAIDs, suggesting a potential for developing safer anti-inflammatory agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives are another area of active research. Several studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines.

Case Studies:

- MCF7 Cell Line : Compounds within this class showed significant growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM against breast cancer cell lines .

- Lung Cancer Models : The compound has been tested against A549 lung cancer cells, where it exhibited substantial cytotoxicity and induced apoptosis at concentrations as low as 26 µM .

Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 0.22 - 0.25 μg/mL |

| Anti-inflammatory | COX Enzymes | IC50 < standard NSAIDs |

| Anticancer | MCF7 (Breast Cancer) | IC50: 3.79 - 42.30 µM |

| A549 (Lung Cancer) | IC50: ~26 µM |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves condensation of hydrazine derivatives with β-diketones or via cyclization of enaminones. For example, substituted pyrazole amines can be synthesized by reacting 2-fluorobenzyl halides with pre-formed pyrazole intermediates under basic conditions. Optimization focuses on controlling temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometry to minimize side products like regioisomers . Purity can be enhanced via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- NMR Spectroscopy : H and C NMR are critical for confirming the fluorophenyl substitution pattern and methyl group positions. The fluorine atom induces distinct splitting patterns in aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates the molecular ion peak at m/z 219.117 (CHFN) and detects impurities .

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity (>95%) using acetonitrile/water gradients .

Advanced: How can X-ray crystallography with SHELXL refine the crystal structure to resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction using SHELXL enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For pyrazole derivatives, key parameters include:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Refinement : Anisotropic displacement parameters for non-H atoms and DFIX constraints for disordered fluorophenyl groups.

- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···π contacts) .

Advanced: What experimental models are suitable for evaluating its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor?

- In Vitro Enzymatic Assays : Measure IC values against recombinant human DHODH using spectrophotometric detection of ubiquinone reduction at 610 nm. Compare with brequinar as a positive control .

- Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or A549) via MTT assays. Correlate DHODH inhibition with uridine rescue experiments to confirm target specificity .

Advanced: How can structure-activity relationship (SAR) studies elucidate the impact of fluorophenyl substitution on bioactivity?

- Analog Synthesis : Replace the 2-fluorophenyl group with other halophenyl (e.g., 4-F, 2-Cl) or electron-withdrawing groups to assess effects on DHODH binding.

- Pharmacokinetic Profiling : Evaluate logP (octanol/water partition) and metabolic stability in microsomal assays to link fluorine’s electronegativity with improved bioavailability .

Basic: What challenges arise in achieving regioselectivity during pyrazole ring formation, and how are they mitigated?

Regioselectivity is influenced by steric and electronic factors. For 3,5-dimethyl substitution, use bulky directing groups (e.g., tert-butyl) during cyclization to favor the desired regioisomer. Kinetic control (low-temperature reactions) and Lewis acid catalysts (e.g., ZnCl) can further suppress competing pathways .

Advanced: How does the 2-fluorophenyl group influence physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability.

- Metabolic Stability : The C–F bond resists oxidative metabolism, prolonging half-life in hepatic microsome assays.

- Crystal Packing : Fluorine participates in weak C–F···H–C interactions, stabilizing specific polymorphs .

Basic: What strategies ensure reproducibility in scaling up synthesis from milligram to gram quantities?

- Process Optimization : Replace batch reactions with flow chemistry for better heat and mass transfer.

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Advanced: Can this compound serve as a ligand in coordination chemistry or organometallic catalysis?

The pyrazole amine moiety can act as a bidentate ligand for transition metals (e.g., Cu(II) or Pd(II)). Studies suggest potential in catalytic C–N coupling reactions. Characterize complexes via X-ray crystallography and cyclic voltammetry to assess redox activity .

Advanced: What are the implications of batch-to-batch variability in salt forms (e.g., hydrochloride) on pharmacological studies?

Salt formation (e.g., HCl salts) affects solubility and dissolution rates. Use DSC (Differential Scanning Calorimetry) and PXRD (Powder X-Ray Diffraction) to confirm salt stoichiometry and polymorphic consistency. Variability can lead to discrepancies in IC determinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.